tert-Butyl (4-(dimethylamino)phenyl)carbamate
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Overview
Description
tert-Butyl (4-(dimethylamino)phenyl)carbamate is an organic compound with the molecular formula C13H20N2O2. It is commonly used in organic synthesis and serves as a protecting group for amines. The compound is characterized by its tert-butyl carbamate group attached to a 4-(dimethylamino)phenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(dimethylamino)phenyl)carbamate typically involves the reaction of 4-(dimethylamino)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(dimethylamino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding nitro or quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
tert-Butyl (4-(dimethylamino)phenyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(dimethylamino)phenyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar protecting group but lacks the dimethylamino phenyl moiety.
Boc-protected amines: Commonly used in peptide synthesis, similar in function but different in structure.
Carboxybenzyl (CBz) protected amines: Another protecting group for amines, removed by catalytic hydrogenation.
Uniqueness
tert-Butyl (4-(dimethylamino)phenyl)carbamate is unique due to its combination of a tert-butyl carbamate group with a dimethylamino phenyl moiety, providing specific reactivity and stability that is advantageous in certain synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[4-(dimethylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABNEWYWCBQBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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